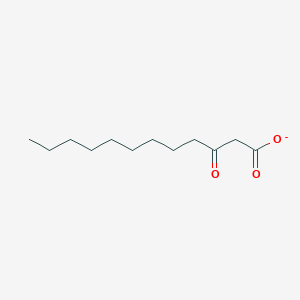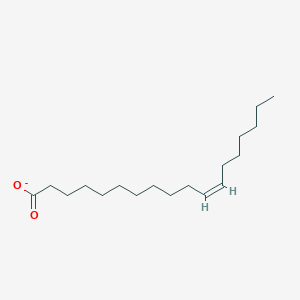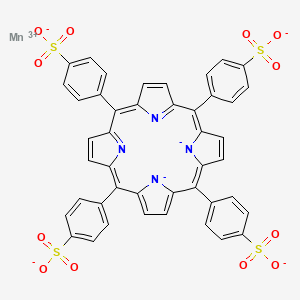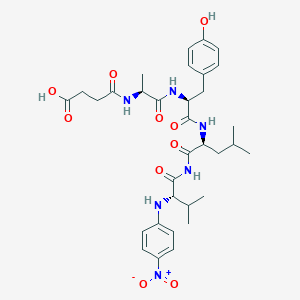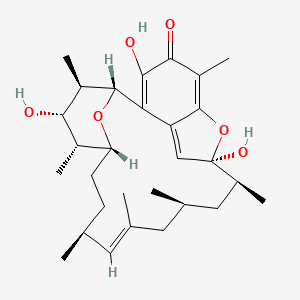
Kendomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kendomycin is a naturally occurring macrolide antibiotic first isolated from the bacterium Streptomyces violaceoruber. It is known for its potent biological activities, including anticancer, antibacterial, and anti-osteoporosis properties. The compound has a unique quinone methide ansa structure, which contributes to its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of kendomycin has been a subject of significant interest due to its complex structure and potent biological activities. The first total synthesis was accomplished by Lee and Yuan in 2004. The synthesis involves multiple steps, including oxidative pyran cyclization and Claisen rearrangement to construct the fully functionalized aromatic ring . Another approach involves an intramolecular Prins cyclization to assemble the macrocyclic ring .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is produced through laboratory synthesis for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Kendomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents used include oxalyl chloride and isobutyraldehyde.
Reduction: Reducing agents such as n-butyllithium are used in the synthesis process.
Substitution: Various substitution reactions are employed to introduce functional groups into the this compound structure.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are used to study the structure-activity relationship and to develop more potent analogs.
Applications De Recherche Scientifique
Kendomycin has a wide range of scientific research applications due to its potent biological activities:
Industry: While industrial applications are limited, this compound’s unique structure makes it a valuable compound for developing new antibiotics and anticancer agents.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Kendomycin is unique due to its quinone methide ansa structure and its broad spectrum of biological activities. Similar compounds include:
Rifamycin: Another ansamycin antibiotic with a similar structure but primarily used to treat tuberculosis.
Geldanamycin: An ansamycin antibiotic known for its anticancer properties, particularly as an inhibitor of heat shock protein 90 (Hsp90).
This compound stands out due to its dual antibacterial and anticancer activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
59785-91-0 |
|---|---|
Formule moléculaire |
C32H61N13O9 |
Poids moléculaire |
771.9 g/mol |
Nom IUPAC |
2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H61N13O9/c1-15(2)13-19(33)25(48)42-21(10-8-12-39-32(36)37)27(50)43-20(9-7-11-38-31(34)35)26(49)40-17(5)24(47)44-22(14-46)28(51)45-23(16(3)4)29(52)41-18(6)30(53)54/h15-23,46H,7-14,33H2,1-6H3,(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,44,47)(H,45,51)(H,53,54)(H4,34,35,38)(H4,36,37,39) |
Clé InChI |
PPBZOEOSJVJLRX-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C |
SMILES isomérique |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |
Synonymes |
kendomycin TAN 2162 TAN-2162 TAN2162 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





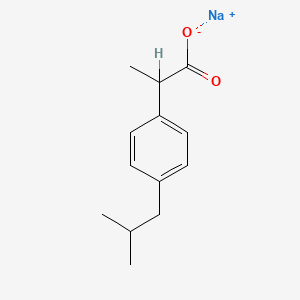
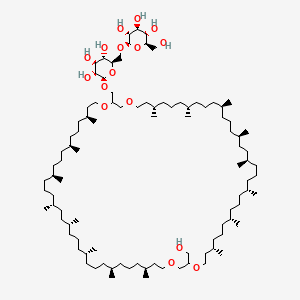
![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)
](/img/structure/B1238195.png)
